molecular formula C21H20ClNO B1393588 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-61-1

2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1393588
CAS No.: 1160253-61-1
M. Wt: 337.8 g/mol
InChI Key: QBQZGFFCHFHJOK-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride is a chemical building block of significant interest in medicinal chemistry, particularly in the discovery and development of novel anticancer agents. This compound features a quinoline core, a privileged scaffold in drug design known for its diverse biological activities. The reactive acyl chloride group at the 4-position allows for efficient synthesis of amide derivatives, making it a versatile intermediate for creating compound libraries for biological screening . Recent scientific investigations into structurally related quinoline-4-carboxylic acid derivatives have revealed their potential as potent and selective inhibitors of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase . SIRT3 has emerged as a promising therapeutic target for certain aggressive cancers, including acute myeloid leukemia (AML), where its overexpression can protect cancer cells from chemotherapy-induced death . Researchers can utilize this acyl chloride to synthesize novel compounds designed to mimic these inhibitory effects, thereby inducing cell cycle arrest and promoting differentiation in leukemic cell lines . The specific substitution pattern on this molecule, with a 6-methyl group and a 4-tert-butylphenyl group at the 2-position, is engineered to influence the compound's binding affinity and selectivity within enzyme active sites. Molecular docking analyses of similar inhibitors suggest that these hydrophobic substituents are critical for occupying distinct pockets in the SIRT3 catalytic domain, which can enhance both potency and selectivity over other sirtuin isoforms like SIRT1 and SIRT2 . This reagent is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-13-5-10-18-16(11-13)17(20(22)24)12-19(23-18)14-6-8-15(9-7-14)21(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQZGFFCHFHJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Substituted Quinoline Core

  • The quinoline ring system bearing the 6-methyl and 2-(4-tert-butylphenyl) substituents can be prepared by established methods such as the Friedländer synthesis or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a halogenated quinoline intermediate and a 4-tert-butylphenyl boronic acid or stannane derivative.
  • The methyl group at the 6-position is introduced either by starting from a 6-methyl-substituted precursor or by selective methylation of the quinoline ring prior to further functionalization.

Conversion to Carbonyl Chloride

  • The final step involves converting the carboxylic acid or ester at the 4-position to the corresponding acid chloride. This is commonly done using reagents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).
  • The reaction is typically performed under anhydrous conditions in an inert solvent such as dichloromethane or chloroform, often with catalytic amounts of DMF to activate the reagent.
  • Reaction temperatures are controlled, often at 0 °C to room temperature, to avoid decomposition or side reactions.
  • The acid chloride product is isolated by removal of excess reagent and solvent under reduced pressure, often followed by purification via recrystallization or chromatography.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Range Reaction Time Notes
Quinoline core synthesis Pd-catalyzed cross-coupling (Suzuki) Toluene, dioxane, or DMF 50–100 °C 8–24 h Use of base (e.g., K2CO3) and ligand for Pd catalyst
Carboxyl group introduction Directed lithiation + CO2 or oxidation THF, diethyl ether -78 °C to 25 °C 1–4 h Careful control to avoid over-oxidation
Acid chloride formation Thionyl chloride or oxalyl chloride Dichloromethane, chloroform 0–25 °C 1–3 h Catalytic DMF may be added to accelerate reaction

Research Findings and Optimization Notes

  • Solvent choice: Chloroform or dichloromethane are preferred for acid chloride formation due to good solubility and ease of removal.
  • Reaction temperature: Maintaining 0–25 °C during acid chloride formation minimizes side reactions and degradation of sensitive quinoline moieties.
  • Reaction time: Typically 1–3 hours for complete conversion; longer times may lead to by-products and decreased yield.
  • Purity considerations: The acid chloride is moisture sensitive; therefore, strict anhydrous conditions and inert atmosphere (nitrogen or argon) are essential to prevent hydrolysis.
  • Yield: Optimized procedures report yields in the range of 70–85% for the acid chloride step, depending on the purity of starting materials and reaction conditions.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Materials Advantages Limitations
Quinoline core synthesis Pd-catalyzed cross-coupling 6-methyl-4-halogenated quinoline, 4-tert-butylphenyl boronic acid High regioselectivity, versatile Requires expensive catalysts
Carboxyl group installation Directed lithiation + CO2 or oxidation Organolithium reagents, CO2, oxidants High functional group specificity Sensitive to moisture and temperature
Acid chloride formation Reaction with SOCl2 or (COCl)2 Thionyl chloride or oxalyl chloride Efficient conversion to acid chloride Moisture sensitive, requires dry conditions

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.

    Friedel-Crafts Alkylation Reagents: Such as aluminum chloride (AlCl3) for introducing alkyl groups.

    Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can form amides, while reacting with alcohols can form esters.

Scientific Research Applications

2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents (Position) Key Features Reactivity/Applications Source (Purity, Vendor)
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride - 4-Tert-butylphenyl (2)
- Methyl (6)
High steric bulk, lipophilicity, electron-donating tert-butyl group stabilizes the carbonyl chloride Likely slower nucleophilic substitution due to steric hindrance Not explicitly listed; research-grade synthesis assumed
2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride (QY-3532) - 4-Butylphenyl (2)
- Methyl (6)
Linear alkyl chain increases flexibility and reduces steric hindrance compared to tert-butyl Higher reactivity in acylations; potential for polymer applications Combi-Blocks (95% purity)
2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride (sc-320558) - 3-Butoxyphenyl (2)
- Methyl (6)
Ether linkage introduces polarity; electron-donating butoxy group enhances resonance stabilization Enhanced solubility in polar solvents; suited for pharmaceutical intermediates Santa Cruz Biotechnology ($150/100 mg)
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride - 5-Methylfuryl (2)
- Methyl (6)
Heterocyclic furan substituent introduces conjugated π-system; moderate electron-withdrawing effect Photophysical applications; potential use in optoelectronics CymitQuimica (research-grade)

Reactivity and Functional Differences

  • Steric Effects : The tert-butyl group in the target compound significantly hinders nucleophilic attack at the carbonyl carbon, as observed in analogous systems where bulky substituents reduce reaction rates with amines or alcohols . In contrast, the linear butyl chain in QY-3532 allows faster condensation with nucleophiles like ethylenediamine or carbamide .
  • Electronic Effects : The tert-butyl group’s electron-donating inductive effect stabilizes the carbonyl chloride but may reduce electrophilicity compared to electron-withdrawing substituents (e.g., furyl in ). The butoxy group in sc-320558 provides resonance stabilization, balancing reactivity and solubility .
  • Solubility : The tert-butyl and methyl groups render the target compound highly lipophilic, limiting aqueous solubility. In contrast, the furyl analog () and butoxyphenyl derivative (sc-320558) exhibit improved solubility in organic polar solvents .

Regulatory and Commercial Considerations

  • For example, sc-320558 is sold at $150/100 mg, while Combi-Blocks offers QY-3532 at 95% purity .

Biological Activity

2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline ring system with a tert-butyl group attached to one of the phenyl rings and a carbonyl chloride functional group. Its molecular formula is C21H20ClNOC_{21}H_{20}ClNO with a molecular weight of approximately 337.84 g/mol. The carbonyl chloride group enhances its reactivity, allowing it to form covalent bonds with various biological molecules, which is crucial for its biological activity.

The mechanism of action for this compound primarily involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity enables the compound to interact with cellular proteins and enzymes, potentially leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

  • Overview : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens.
  • Findings : It has demonstrated significant inhibition zones in disk diffusion assays against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

2. Anticancer Properties

  • Overview : The compound has been evaluated for its anticancer potential.
  • Findings : In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. Specific studies have shown that it can inhibit cell proliferation in various cancer types, making it a candidate for further cancer research .

3. Antimalarial Activity

  • Overview : Emerging evidence suggests potential antimalarial activity.
  • Findings : The compound may inhibit critical proteins involved in the malaria parasite's life cycle, although more research is needed to fully understand this effect .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntimalarialInhibits proteins in malaria parasite life cycle

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Study :
    • A study tested the compound against various bacterial strains, revealing significant antimicrobial effects with minimum inhibitory concentrations (MICs) indicating strong activity against resistant strains.
  • Anticancer Study :
    • In vitro assays on breast cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.
  • Antimalarial Study :
    • Preliminary studies indicated that the compound could inhibit specific enzymes critical for the survival of Plasmodium falciparum, suggesting a pathway for further exploration in antimalarial drug development.

Q & A

Q. What are the standard synthetic protocols for 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride?

The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:

  • Friedländer or Gould–Jacob reactions to construct the quinoline core.
  • Chlorination of the carbonyl group using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
  • Functionalization of the 4-tert-butylphenyl group via Suzuki-Miyaura coupling or electrophilic substitution .

Q. Example Protocol

StepReagents/ConditionsIntermediateYield
1POCl₃, DMF, 80°CQuinoline-4-carboxylic acid65%
2SOCl₂, refluxCarbonyl chloride derivative85%
3tert-butylbenzene, AlCl₃Target compound70%

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure using SHELX programs (e.g., SHELXL for refinement) .
  • IR Spectroscopy : Identifies the carbonyl chloride stretch (~1800 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Classification : Irritant (skin/eyes); requires PPE (gloves, goggles) and fume hoods.
  • Storage : In airtight containers under anhydrous conditions to prevent hydrolysis.
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DOE) : Screen variables (temperature, solvent polarity, catalyst loading) systematically.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity of the carbonyl chloride group.
  • In Situ Monitoring : Use HPLC or TLC to track intermediate formation and minimize side reactions .

Q. What strategies elucidate the compound’s reactivity with nucleophiles?

  • Kinetic Studies : Measure reaction rates with amines/thiols under varying pH and temperature.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity.
  • Trapping Intermediates : Isolate acylated products (e.g., amides) for structural validation .

Q. How can structure-activity relationships (SAR) guide its application in drug discovery?

  • Biological Assays : Test derivatives for antimicrobial/anticancer activity (e.g., MIC, IC₅₀).
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.
  • Modifications : Introduce electron-withdrawing groups on the quinoline ring to enhance potency .

Q. Example SAR Table

DerivativeSubstituentBiological Activity (IC₅₀, μM)
ParentNone25.3
Nitro--NO₂12.7
Fluoro--F18.9

Q. How are contradictions in spectral data resolved during characterization?

  • Cross-Validation : Compare NMR shifts with computed spectra (e.g., ACD/Labs).
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps.
  • Isotopic Labeling : ¹³C-labeled analogs confirm peak assignments in complex spectra .

Methodological Recommendations

  • Crystallography : For ambiguous structures, collect high-resolution data (≤1.0 Å) and refine with SHELXL .
  • Reaction Optimization : Employ flow chemistry for exothermic chlorination steps to improve safety and yield.
  • Data Reproducibility : Archive raw spectral data (e.g., Bruker .dx files) and publish crystallographic CIF files.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride

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